molecular formula C5H7BrF2O B14898078 (R)-2-(Bromomethyl)-4,4-difluorotetrahydrofuran

(R)-2-(Bromomethyl)-4,4-difluorotetrahydrofuran

Cat. No.: B14898078
M. Wt: 201.01 g/mol
InChI Key: FYYKEKKQIJEVFG-SCSAIBSYSA-N
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Description

®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is a chemical compound characterized by the presence of a bromomethyl group and two fluorine atoms attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran typically involves the bromination of a suitable precursor, such as a difluorotetrahydrofuran derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions to achieve the desired bromomethylation.

Industrial Production Methods

Industrial production of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

    Material Science: It is used in the preparation of fluorinated polymers and other advanced materials.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and influence its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Chloromethyl)-4,4-difluorotetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    ®-2-(Bromomethyl)-4,4-difluorotetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

    ®-2-(Bromomethyl)-4,4-difluorooxetane: Similar structure but with an oxetane ring instead of a tetrahydrofuran ring.

Uniqueness

®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the combination of its bromomethyl group and difluorinated tetrahydrofuran ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C5H7BrF2O

Molecular Weight

201.01 g/mol

IUPAC Name

(2R)-2-(bromomethyl)-4,4-difluorooxolane

InChI

InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2/t4-/m1/s1

InChI Key

FYYKEKKQIJEVFG-SCSAIBSYSA-N

Isomeric SMILES

C1[C@@H](OCC1(F)F)CBr

Canonical SMILES

C1C(OCC1(F)F)CBr

Origin of Product

United States

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